molecular formula C24H25NO3 B15035208 Adamantane-1-carboxamide, N-(2-methoxydibenzofuran-3-yl)-

Adamantane-1-carboxamide, N-(2-methoxydibenzofuran-3-yl)-

Cat. No.: B15035208
M. Wt: 375.5 g/mol
InChI Key: FXHPVGPRMSWXRK-UHFFFAOYSA-N
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Description

N-(2-Methoxydibenzo[b,d]furan-3-yl)-1-adamantanecarboxamide is a complex organic compound with a unique structure that combines a dibenzofuran moiety with an adamantane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxydibenzo[b,d]furan-3-yl)-1-adamantanecarboxamide typically involves the reaction of 2-methoxydibenzo[b,d]furan-3-amine with 1-adamantanecarbonyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of automated synthesis equipment and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxydibenzo[b,d]furan-3-yl)-1-adamantanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

Scientific Research Applications

N-(2-Methoxydibenzo[b,d]furan-3-yl)-1-adamantanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features that may enhance drug-receptor interactions.

Mechanism of Action

The mechanism of action of N-(2-Methoxydibenzo[b,d]furan-3-yl)-1-adamantanecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The dibenzofuran moiety may facilitate binding to aromatic residues in proteins, while the adamantane group may enhance lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • N-(2-Methoxydibenzo[b,d]furan-3-yl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
  • N-(2-Methoxydibenzo[b,d]furan-3-yl)-4-(methylsulfonyl)-3-nitrobenzamide

Uniqueness

N-(2-Methoxydibenzo[b,d]furan-3-yl)-1-adamantanecarboxamide is unique due to the presence of both a dibenzofuran and an adamantane moiety in its structure. This combination imparts unique physicochemical properties, such as enhanced stability and lipophilicity, which may not be present in similar compounds .

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)adamantane-1-carboxamide

InChI

InChI=1S/C24H25NO3/c1-27-22-9-18-17-4-2-3-5-20(17)28-21(18)10-19(22)25-23(26)24-11-14-6-15(12-24)8-16(7-14)13-24/h2-5,9-10,14-16H,6-8,11-13H2,1H3,(H,25,26)

InChI Key

FXHPVGPRMSWXRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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